molecular formula C10H10N2S B14772218 5-(methylthio)-1-phenyl-1H-pyrazole

5-(methylthio)-1-phenyl-1H-pyrazole

Cat. No.: B14772218
M. Wt: 190.27 g/mol
InChI Key: MHMOOYIUBUKPMZ-UHFFFAOYSA-N
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Description

5-(Methylthio)-1-phenyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a phenyl group at position 1 and a methylthio group at position 5 makes this compound unique. It is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methylthio)-1-phenyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with 1-(methylthio)-3-oxobutan-1-one under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Methylthio)-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The phenyl group can be reduced to a cyclohexyl group using hydrogenation catalysts.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products

    Oxidation: 5-(sulfinylmethylthio)-1-phenyl-1H-pyrazole, 5-(sulfonylmethylthio)-1-phenyl-1H-pyrazole.

    Reduction: 5-(methylthio)-1-cyclohexyl-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the electrophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: It has been investigated for its ability to inhibit certain enzymes, making it a potential lead compound in drug discovery.

Medicine

    Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.

Industry

    Material Science: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(methylthio)-1-phenyl-1H-pyrazole depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved vary depending on the biological system and the specific enzyme being targeted.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-1H-pyrazole: Similar structure but lacks the methylthio group.

    5-(Methylthio)-1H-pyrazole: Similar structure but lacks the phenyl group.

    1-Phenyl-5-(methylsulfonyl)-1H-pyrazole: Similar structure but with a sulfonyl group instead of a methylthio group.

Uniqueness

5-(Methylthio)-1-phenyl-1H-pyrazole is unique due to the presence of both the phenyl and methylthio groups, which confer specific chemical and biological properties. The combination of these groups can enhance its reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

5-methylsulfanyl-1-phenylpyrazole

InChI

InChI=1S/C10H10N2S/c1-13-10-7-8-11-12(10)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

MHMOOYIUBUKPMZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=NN1C2=CC=CC=C2

Origin of Product

United States

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